Home > Products > Screening Compounds P107086 > Meo-peg(11)-prcho
Meo-peg(11)-prcho -

Meo-peg(11)-prcho

Catalog Number: EVT-7972896
CAS Number:
Molecular Formula: C26H52O13
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Meo-peg(11)-prcho can be achieved through several methods, including:

  1. Conventional Methods: The traditional approach involves the bromination of poly(ethylene glycol) followed by nucleophilic substitution reactions. For instance, a common route includes the reaction of MeO-PEG-Br with amines under controlled conditions to introduce functional groups, yielding derivatives like MeO-PEG-NMe2 .
  2. Microwave-Assisted Synthesis: An innovative method employs microwave irradiation to enhance reaction rates and yields. This method allows for the condensation of gaseous N,N-dimethylamine with MeO-PEG-Br in an anhydrous ethanol medium at temperatures ranging from -15°C to 120°C. The use of microwave energy significantly reduces reaction times while improving yields (up to 99%) .
  3. Double Emulsion Technique: In some applications, particularly in nanoparticle formulation, a double emulsion method is utilized where Meo-peg(11)-prcho is incorporated into nanoparticles using emulsifiers like dextran-70. This method facilitates the encapsulation of drugs within polymeric matrices .
Molecular Structure Analysis

The molecular structure of Meo-peg(11)-prcho consists of a polyethylene glycol backbone with methoxy and hydroxy functional groups at either end. The repeating unit is -O-CH2-CH2-, which contributes to its hydrophilicity and flexibility. The presence of the methoxy group enhances solubility in organic solvents while maintaining water solubility due to the hydroxyl group.

Key structural features include:

  • Molecular Weight: Approximately 5 kDa.
  • Functional Groups: Methoxy (-OCH3) and Hydroxy (-OH).
  • Backbone Structure: Polyethylene glycol chain.

This structure allows for various modifications that can tailor its physical and chemical properties for specific applications .

Chemical Reactions Analysis

Meo-peg(11)-prcho participates in several chemical reactions that are crucial for its application:

  1. Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for further functionalization with amines or other nucleophiles.
  2. Esterification Reactions: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which can modify the polymer’s properties for specific applications.
  3. Cross-linking Reactions: Meo-peg(11)-prcho can be cross-linked with other polymers or small molecules to form hydrogels or networks, enhancing its mechanical properties and stability in various environments .
Mechanism of Action

The mechanism of action for Meo-peg(11)-prcho primarily revolves around its interactions in biological systems:

  1. Biocompatibility: The polyethylene glycol backbone provides biocompatibility, reducing immunogenic responses when used in drug delivery systems.
  2. Surface Modification: The methoxy and hydroxy groups allow for modification of surfaces on nanoparticles or drug carriers, enhancing stability and bioavailability.
  3. Drug Encapsulation: Due to its hydrophilic nature, Meo-peg(11)-prcho can encapsulate hydrophobic drugs effectively, facilitating controlled release profiles .
Physical and Chemical Properties Analysis

Meo-peg(11)-prcho exhibits several notable physical and chemical properties:

Applications

Meo-peg(11)-prcho has a wide range of scientific applications:

  1. Drug Delivery Systems: Used as a carrier for pharmaceuticals, enhancing solubility and bioavailability while minimizing side effects.
  2. Nanoparticle Formulation: Serves as a stabilizing agent in the production of nanoparticles for targeted drug delivery.
  3. Cosmetic Industry: Incorporated into formulations for skin care products due to its moisturizing properties.
  4. Biotechnology Research: Utilized in various biochemical assays and as a reagent in synthetic chemistry due to its versatility .
Introduction to Polyethylene Glycol (PEG) Derivatives in Biomedical Research

Historical Evolution of PEGylation in Drug Delivery Systems

The conceptual foundation of PEGylation technology was established in the 1970s through pioneering work by Frank Davis and colleagues. Initial efforts focused on conjugating linear PEG polymers to enzymes like asparaginase and catalase to mitigate immunogenicity and extend plasma half-life. These first-generation PEG conjugates utilized simple methoxy-PEG (mPEG) derivatives with molecular weights below 5,000 Da, attached via non-specific lysine linkages. While demonstrating improved pharmacokinetics, these early conjugates often suffered from significant loss of bioactivity due to random polymer attachment at critical functional sites [1].

The 1990s witnessed transformative advances with the development of heterobifunctional PEGs featuring distinct terminal functional groups. This innovation enabled site-specific conjugation strategies that preserved biological activity while maintaining pharmacokinetic advantages. Concurrently, higher molecular weight PEGs (20,000-40,000 Da) entered clinical use, exemplified by pegademase bovine (Adagen®) for severe combined immunodeficiency disease and pegylated interferon α-2a (Pegasys®) for hepatitis C. The introduction of releasable PEG linkers represented another milestone, allowing controlled liberation of native drug molecules at target sites while overcoming stability limitations of permanent conjugates [1] .

Table 1: Evolution of PEGylation Technologies in Therapeutics

GenerationTime PeriodKey InnovationsRepresentative Therapeutics
First1970s-1980sRandom lysine conjugation; Low MW PEG (≤5kDa)PEG-adenosine deaminase
Second1990s-2000sSite-specific conjugation; Branched PEGs; Higher MW (20-40kDa)PEG-interferon α-2a, PEG-G-CSF
Third2010s-PresentReleasable linkers; Functionalized PEGs (e.g., aldehydes); Advanced architecturesAntibody fragment conjugates, PEGylated nanoparticles

Contemporary PEGylation strategies leverage precisely engineered derivatives like MeO-PEG(11)-PrCHO, which features a defined chain length (11 ethylene oxide units) and a terminal aldehyde group for controlled bioconjugation. This evolution reflects a paradigm shift toward molecular precision, addressing the limitations of early heterogeneous PEG mixtures while enabling novel applications in nanotechnology and targeted therapeutics [1] [9].

Role of Terminal Functional Groups in PEG Derivatives

Terminal functional groups serve as the reactive interfaces that determine conjugation efficiency, stability, and application specificity of PEG derivatives. Among common functionalizations—including carboxylic acids, amines, maleimides, and N-hydroxysuccinimide (NHS) esters—aldehyde groups possess distinctive chemical properties that enable unique conjugation strategies:

  • Selective Reactivity: Aldehydes form reversible Schiff bases (–N=CH–) with primary amines under mild aqueous conditions (pH 6-7), which can be stabilized through reduction to secondary amines. This chemoselectivity allows preferential conjugation with N-terminal α-amines of proteins or lysine residues while minimizing reaction with internal amino acids, thereby preserving protein function more effectively than non-specific NHS chemistry [2] [4].

  • Orthogonal Conjugation: The aldehyde-amine reaction proceeds efficiently without interfering with other common bioconjugation pairs (e.g., thiol-maleimide), enabling multi-component assembly. This orthogonality is critical for constructing complex therapeutic architectures like antibody-drug conjugates (ADCs) or multi-ligand nanoparticles where sequential, controlled attachment is required [2].

  • pH-Dependent Stability: Schiff base intermediates exhibit reversible dissociation under acidic conditions, allowing purification or release mechanisms. This property is exploited in releasable PEGylation strategies where the conjugate remains stable at physiological pH (7.4) but dissociates in acidic microenvironments like tumor tissues or endosomal compartments (pH 5.5-6.0) [4].

MeO-PEG(11)-PrCHO exemplifies these advantages through its propionaldehyde terminus (–CH₂CH₂CHO), which extends the reactive group away from the sterically crowded PEG chain. This molecular design enhances accessibility to target functional groups compared to shorter aldehyde variants. Additionally, the monomethoxy termination at the opposite end ensures non-reactivity, preventing undesired cross-linking or polymerization during conjugation reactions [2] [5].

Table 2: Functional Group Comparison in PEGylation Chemistry

Functional GroupConjugation TargetReaction ConditionsStability ProfileKey Limitations
Aldehyde (PrCHO)Primary amines (N-terminus, lysine)Mildly acidic pH (6-7), no catalystspH-dependent reversibility; Stable after reductionRequires reducing agent for stability
NHS esterPrimary aminespH 7.5-8.5Hydrolysis-sensitive; IrreversibleNon-specific lysine labeling
MaleimideThiols (cysteine)pH 6.5-7.5Thioether stable; Retro-Michael possibleSerum instability; Thiol exchange
Carboxylic acidAmines (via EDC coupling)Acidic pH (4.5-5.5)Requires activation; Amide bond stableComplex purification; Side products

Significance of MeO-PEG(11)-PrCHO in Modern Nanotechnology and Therapeutics

MeO-PEG(11)-PrCHO (C₂₆H₅₂O₁₃, MW 572.7 g/mol) represents a precisely engineered heterobifunctional PEG derivative optimized for next-generation biomedical applications. Its molecular structure comprises three functionally distinct regions: (1) a methoxy terminus (CH₃O–) providing non-reactive chain termination; (2) a hydrophilic 11-mer ethylene oxide core imparting water solubility and stealth properties; and (3) a propionaldehyde end group (–OCH₂CH₂CHO) enabling directed bioconjugation [2] [4]. The "11" designation refers specifically to the number of ethylene oxide units, corresponding to an approximate molecular weight of 550 Da for the PEG chain itself.

This compound addresses critical limitations in conventional PEGylation through several unique attributes:

  • Precise Molecular Weight: Unlike polydisperse industrial PEGs, MeO-PEG(11)-PrCHO exhibits monodisperse character (Đ ≈ 1.0), ensuring reproducible pharmacokinetics and consistent conjugation stoichiometry. This precision is essential for regulatory compliance in therapeutic development [5].

  • Enhanced Solubility and Hydration: Each ethylene oxide unit coordinates approximately three water molecules, yielding a fully hydrated molecular weight exceeding 1,200 Da. This extensive hydration shell provides superior steric stabilization for conjugated nanoparticles or proteins, effectively reducing opsonization and reticuloendothelial system (RES) clearance [9].

  • Orthogonal Reactivity: The aldehyde terminus enables chemoselective conjugation without cross-reactivity, making it ideal for multi-component assembly. For example, in nanoparticle functionalization, MeO-PEG(11)-PrCHO can conjugate targeting ligands (via amine reaction) while leaving other functional groups available for drug attachment [2] [4].

  • Biological Performance Optimization: The intermediate molecular weight (572.7 Da) balances renal clearance considerations with effective steric protection. Unlike high-molecular-weight PEGs (>40 kDa) that risk accelerated blood clearance (ABC) phenomenon upon repeated administration, MeO-PEG(11)-PrCHO-modified therapeutics minimize immunogenicity concerns while maintaining favorable pharmacokinetics [6].

These properties translate to several emerging applications:

Nanoparticle Stabilization and Functionalization: MeO-PEG(11)-PrCHO forms dense surface coatings on metallic, polymeric, and lipid nanoparticles via reaction with surface amines. The resulting PEG layer prevents aggregation, reduces protein corona formation, and provides anchor points for attaching targeting moieties (e.g., antibodies, peptides). This application is particularly valuable in diagnostic nanoparticles and targeted cancer therapeutics where precise surface engineering determines biological distribution [9].

Protein Pegylation with Controlled Orientation: By preferentially reacting with N-terminal α-amines rather than lysine residues, MeO-PEG(11)-PrCHO enables site-specific protein modification that preserves active sites. This approach has been successfully applied to therapeutic enzymes, antibody fragments, and cytokines where random PEGylation would compromise bioactivity. The intermediate chain length provides steric shielding without excessive molecular bulk [1] [2].

Hydrogel Crosslinking: The aldehyde group participates in Schiff base formation with diamine or multi-amine crosslinkers (e.g., lysine-rich peptides), forming hydrolytically degradable hydrogels. These networks serve as injectable depots for sustained drug release or scaffolds for tissue engineering applications. The rapid gelation kinetics under physiological conditions make MeO-PEG(11)-PrCHO particularly suitable for minimally invasive delivery [6] [9].

Table 3: Comparative Analysis of PEG Derivatives in Biomedical Applications

PEG DerivativeMolecular Weight (Da)Functional GroupOptimal ApplicationsCompetitive Advantages of MeO-PEG(11)-PrCHO
mPEG-NH₂550-40,000AmineProtein PEGylationDirectional conjugation; No cationic charge at neutral pH
mPEG-COOH550-40,000Carboxylic acidMicelle formationNo activation required; Chemoselective reaction
mPEG-Maleimide550-40,000MaleimideAntibody-drug conjugatesNo thiol exchange; Serum stability
MeO-PEG(11)-PrCHO572.7PropionaldehydeSite-specific protein modification, Nanoparticle functionalizationMonodisperse; Defined chain length; Minimal steric hindrance

Properties

Product Name

Meo-peg(11)-prcho

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal

Molecular Formula

C26H52O13

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3

InChI Key

RHMIFRGULPJKPI-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.